molecular formula C12H12FN B1309842 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 2367-17-1

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1309842
CAS No.: 2367-17-1
M. Wt: 189.23 g/mol
InChI Key: HSQOAURZPIFPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole, a compound known for its diverse applications in medicinal chemistry and material science. This compound has a molecular formula of C12H12FN and a molecular weight of 189.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves the fluorination of tetrahydrocarbazole. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it to amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazole: The non-fluorinated parent compound.

    6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chlorinated analogue.

    6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: A brominated analogue

Uniqueness

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications .

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of the carbazole framework that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrocarbazole structure with a fluorine atom at the 6-position. This modification can significantly influence its chemical reactivity and biological activity.

PropertyValue
Molecular Formula C12H12FN
CAS Number 2367-17-1
Molecular Weight 201.23 g/mol
Physical State Solid at room temperature

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to various receptors and enzymes, which can lead to diverse pharmacological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation, cancer progression, and viral infections .

Antiviral Properties

Research has shown that carbazole derivatives exhibit antiviral activities against several viruses. For instance, studies on related compounds have demonstrated efficacy against Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV). The potency of these compounds often correlates with the nature of substituents on the carbazole ring. For example, modifications at the C6 position can enhance activity against HCV .

  • Example Study : A derivative with a similar structure showed an EC50 value of 0.031 µM against HCV genotype 1b with minimal cytotoxicity (CC50 > 50 µM) and a high selectivity index (SI > 1612) .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The presence of the fluorine atom is thought to enhance lipophilicity and bioavailability, contributing to its effectiveness as an anticancer agent.

Cancer TypeIC50 ValueCC50 ValueSelectivity Index
Bladder CancerNot specifiedNot specifiedHigh

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. The fluoro substituent could enhance interactions with inflammatory mediators or receptors involved in inflammatory pathways .

Case Studies

  • Antiviral Activity Against HCV :
    • A study screened several carbazole derivatives for their ability to inhibit HCV replication. The most effective compounds had specific substituents that enhanced their antiviral potency while maintaining low toxicity levels .
  • Anticancer Screening :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxicity against bladder cancer cells. Further optimization of substituents may lead to more potent analogs suitable for therapeutic development.
  • Mechanistic Insights :
    • Research into the mechanism revealed that the compound interacts with key signaling pathways involved in cell proliferation and survival. This interaction is crucial for its potential use in treating cancers and viral infections .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQOAURZPIFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407982
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2367-17-1
Record name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12.6 g of p-fluoroaniline was dissolved in 100 ml of ethanol and a catalytic amount of p-toluenesulfonic acid was added thereto. 9.8 g of cyclohexanone was then added dropwise to the mixture at room temperature. After completion of the addition, the mixture was stirred at room temperature for one hour and concentrated under reduced pressure. Dilute sulfuric acid prepared from 190 ml of water and 20 ml of concentrated sulfuric acid was added to the residue and the mixture was heated at 110° C. for 15 minutes on an oil bath to precipitate light orange crystals. The crystals thus formed were filtered, washed 3 times with water and dried to obtain 17.4 g of 6-fluoro-1,2,3,4-tetrahydrocarbazol which was identified by NMR spectrum.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 2
Reactant of Route 2
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 3
Reactant of Route 3
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 4
Reactant of Route 4
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 5
Reactant of Route 5
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Reactant of Route 6
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.